Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate
Description
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate (CAS 745052-94-2) is an ester derivative featuring a hydroxyl-substituted acetamide backbone, a cyclopropylthio (-S-cyclopropyl) group at the para position of the phenyl ring, and an ethyl ester moiety. Its molecular formula is C₁₃H₁₄O₃S, with a molar mass of 250.31 g/mol and a density of 1.24 g/cm³ . The compound is synthesized via hydrolysis of ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate under basic conditions (sodium hydroxide in toluene at 50–60°C), followed by acid quenching . Its structural uniqueness lies in the cyclopropylthio group, which imparts steric and electronic effects distinct from other arylthio or halophenyl substituents.
Properties
Molecular Formula |
C13H16O3S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 2-(4-cyclopropylsulfanylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C13H16O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11-12,14H,2,7-8H2,1H3 |
InChI Key |
WXJBRXWALPMCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)SC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate typically involves the esterification of 2-hydroxyacetic acid with ethanol in the presence of an acid catalyst. The cyclopropylthio group is introduced via a nucleophilic substitution reaction, where a cyclopropylthiol reacts with a halogenated phenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate.
Reduction: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyethanol.
Substitution: Ethyl 2-(4-(cyclopropylthio)-3-nitrophenyl)-2-hydroxyacetate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate has been investigated for its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities. The compound's mechanism of action may involve:
- Enzyme Inhibition: The cyclopropylthio moiety can bind to active sites of enzymes, potentially inhibiting their activity, which is crucial in inflammatory pathways.
- Receptor Modulation: It may interact with specific receptors, influencing cellular signaling pathways, which can lead to therapeutic effects.
Synthesis of Complex Organic Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.
Material Science
This compound is also utilized in developing new materials with specific chemical properties. The compound's unique characteristics may enhance the performance of materials in various applications.
Case Studies and Research Findings
-
Anti-inflammatory Activity Study:
A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. -
Antimicrobial Efficacy:
Research demonstrated that this compound exhibits strong antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics. -
Synthesis Optimization:
Studies on synthesizing this compound revealed optimized reaction conditions that improved yield and purity. This advancement is crucial for scaling up production for industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylthio group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(4-Bromophenyl)-2-hydroxyacetate (CAS 30565-53-8)
- Molecular Formula : C₁₀H₁₁BrO₃
- Molar Mass : 259.1 g/mol
- Key Differences: Substitution: Bromine atom replaces the cyclopropylthio group at the para position. Reactivity: The electron-withdrawing bromine reduces electron density on the phenyl ring compared to the electron-rich cyclopropylthio group.
Ethyl 2,2-Bis(4-chlorophenyl)-2-hydroxyacetate (CAS 510-15-6)
- Molecular Formula : C₁₆H₁₄Cl₂O₃
- Molar Mass : 325.19 g/mol
- Key Differences: Substitution: Two para-chlorophenyl groups replace the single cyclopropylthio-phenyl group. Toxicity: Chlorinated aromatic compounds often exhibit higher environmental persistence .
Ethyl 2-Hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate
- Molecular Formula : C₁₃H₁₅N₃O₃
- Key Differences: Core Structure: A triazole ring replaces the phenyl group, introducing nitrogen heteroatoms. Applications: Triazole derivatives are common in antifungal and antiviral agents, suggesting divergent pharmacological pathways .
Structural and Physicochemical Analysis
Table 1: Comparative Physicochemical Properties
Key Observations:
Electron Density : The cyclopropylthio group in the target compound donates electron density via sulfur’s lone pairs, contrasting with electron-withdrawing halogens (Br, Cl) in analogs .
Steric Effects : The cyclopropyl group’s small size minimizes steric hindrance compared to bulkier substituents like bis-chlorophenyl groups .
Thermal Stability : The predicted high boiling point (383.3°C) of the target compound suggests strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl and ester groups .
Biological Activity
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and research findings related to this compound.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of cyclopropylthio-substituted phenols with ethyl chloroacetate under basic conditions. The resulting compound is characterized by its unique structure, which includes a cyclopropylthio group attached to a phenolic ring, contributing to its biological activity.
Biological Activity
1. Antidepressant Activity:
Research indicates that derivatives of compounds similar to this compound exhibit antidepressant properties by inhibiting neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT). This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression .
2. Anticancer Properties:
The compound has been studied for its ability to modulate KIF18A protein activity, which plays a crucial role in cell cycle regulation and cancer proliferation. Inhibition of KIF18A has been linked to inducing mitotic cell arrest in cancer cells, making it a promising target for cancer therapy .
3. Antimicrobial Effects:
this compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structural motifs possess significant antibacterial properties, indicating that this compound may also be effective against certain pathogens .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of this compound and its derivatives:
- Antidepressant Screening: In a study assessing the antidepressant potential of related compounds, it was found that those with cyclopropyl substituents showed enhanced activity in rodent models, suggesting that similar modifications could improve therapeutic efficacy .
- KIF18A Modulation: A study demonstrated that compounds targeting KIF18A could effectively induce apoptosis in cancer cell lines through the disruption of mitotic processes. This compound's ability to inhibit this protein places it as a candidate for further development as an anticancer agent .
- Antimicrobial Testing: Laboratory tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Comparative Analysis Table
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound Name | Antidepressant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Venlafaxine | High | Low | None |
| Other Cyclopropyl Derivatives | Variable | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
